molecular formula C18H18ClFN2OS B2554635 N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride CAS No. 2418663-37-1

N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride

Cat. No.: B2554635
CAS No.: 2418663-37-1
M. Wt: 364.86
InChI Key: PCULRTXXAGMALJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzothiophene group, a fluorine atom, a carboxamide group, and an aminoethylphenylmethyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiophene and aminoethylphenylmethyl precursors. These could then be combined through a series of reactions, possibly involving a fluorination step .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The benzothiophene group would likely form a planar, aromatic ring system, while the aminoethylphenylmethyl group would add additional complexity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzothiophene, fluorine, and carboxamide groups. The benzothiophene could undergo electrophilic aromatic substitution reactions, while the carboxamide could participate in nucleophilic acyl substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the carboxamide group could influence properties like polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Antipathogenic Activity

Research into thiourea derivatives, including those structurally related to N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide; hydrochloride, has demonstrated significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' ability to disrupt bacterial biofilms suggests potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, related in structural theme to the compound , have been synthesized and shown to exhibit antibacterial and antifungal activities. The orientation of substituents on the thiophene ring plays a critical role in their biological activity, indicating a precise molecular design could enhance therapeutic potential (Vasu et al., 2003).

Recognition of Hydrophilic Compounds

Studies on fluoroalkylated end-capped oligomers demonstrate their ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This selective recognition capability has implications for the development of novel delivery systems and sensors (Sawada et al., 2000).

Antitumor Properties

Fluorinated benzothiazole derivatives, sharing a motif with the query compound, have been investigated for their cytotoxic properties in vitro. These studies reveal potent antitumor activities, especially against breast cancer cell lines, highlighting the potential for developing new cancer therapies (Hutchinson et al., 2001).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

Mechanism of Action

Properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS.ClH/c19-16-6-5-15(17-14(16)8-10-23-17)18(22)21-11-13-3-1-12(2-4-13)7-9-20;/h1-6,8,10H,7,9,11,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCULRTXXAGMALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CNC(=O)C2=C3C(=C(C=C2)F)C=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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